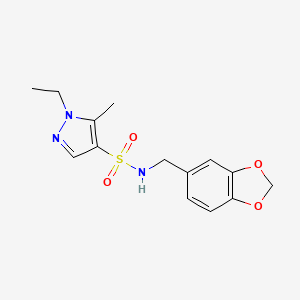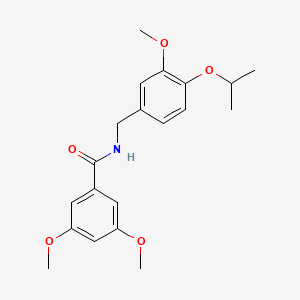
N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide
説明
N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide, also known as BDP-9066, is a chemical compound that has gained attention in the scientific community for its potential use in the treatment of various diseases.
作用機序
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide involves the inhibition of various enzymes and signaling pathways. In cancer cells, N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide inhibits the activity of cyclin-dependent kinases, which are involved in cell cycle progression. In diabetes, N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide activates the AMP-activated protein kinase pathway, which regulates glucose and lipid metabolism. In Alzheimer's disease, N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide inhibits the activity of beta-secretase, which is involved in the production of amyloid-beta.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide induces cell cycle arrest and apoptosis, which leads to the inhibition of cell growth. In diabetes, N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide improves glucose tolerance and reduces insulin resistance, which leads to improved glucose and lipid metabolism. In Alzheimer's disease, N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide reduces amyloid-beta accumulation and improves cognitive function, which leads to improved memory and learning.
実験室実験の利点と制限
One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide in lab experiments is its ability to inhibit various enzymes and signaling pathways, which allows for the study of specific biological processes. However, one limitation of using N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide in lab experiments is its potential toxicity, which can affect the validity of experimental results.
将来の方向性
There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide. One direction is the development of more efficient synthesis methods for N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide, which can improve its availability for research. Another direction is the study of the potential side effects of N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide, which can inform its safe use in clinical applications. Finally, the study of the potential use of N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide in combination with other drugs or therapies can provide new insights into its therapeutic potential.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been shown to improve glucose tolerance and reduce insulin resistance. In Alzheimer's disease research, N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been shown to reduce amyloid-beta accumulation and improve cognitive function.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-3-17-10(2)14(8-15-17)22(18,19)16-7-11-4-5-12-13(6-11)21-9-20-12/h4-6,8,16H,3,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKHZAYTUMGUBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(dimethylamino)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4739748.png)

![2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4739768.png)
![ethyl [2,2,2-trifluoro-1-[(4-methyl-2-pyridinyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4739775.png)
![3-(4-methoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4739787.png)

![N-bicyclo[2.2.1]hept-2-yl-2-(3-methylphenoxy)propanamide](/img/structure/B4739804.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B4739820.png)
![7-methyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4739830.png)
![3-[2-(3,5-dihydroxybenzoyl)carbonohydrazonoyl]phenyl 2-chlorobenzoate](/img/structure/B4739834.png)
![N-1,3-benzodioxol-5-yl-2-[2-(4-methyl-1-piperidinyl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]acetamide](/img/structure/B4739837.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4739842.png)
![3-(4-fluorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4739845.png)